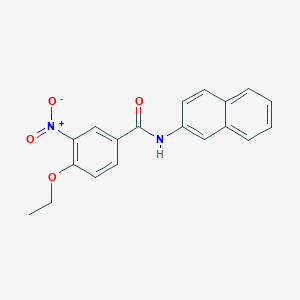

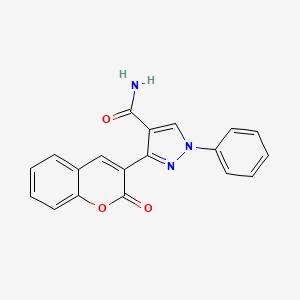

![molecular formula C18H22N6 B5764054 1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)

1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the available literature .Scientific Research Applications

Drug Discovery and Development

The pyrazolopyrimidine scaffold is a common feature in many pharmacologically active compounds. This structure is particularly interesting in the realm of drug discovery due to its potential to interact with various biological targets. The benzyl and piperazinyl substituents on the pyrazolopyrimidine core can be modified to create derivatives with specific binding affinities, which can lead to the development of new therapeutic agents .

Antimicrobial Agents

Compounds with the pyrazolopyrimidine moiety have shown promise as antimicrobial agents. They can be synthesized and screened for activity against a range of bacterial and fungal strains. The presence of the benzyl and piperazinyl groups may enhance the compound’s ability to penetrate microbial cell walls and interfere with essential biological processes .

Anticancer Research

The structural complexity of 1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine allows for interactions with various cellular targets, which is crucial in cancer research. Derivatives of this compound could be designed to inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival .

Neurological Studies

Piperazine derivatives are known to exhibit neurological activity, and their incorporation into the pyrazolopyrimidine framework could lead to new insights in neuropharmacology. Research in this area could explore the compound’s potential effects on neurotransmitter systems and its applicability in treating neurological disorders .

Material Science

The benzyl and piperazinyl groups attached to the pyrazolopyrimidine core could influence the compound’s physical properties, making it a candidate for material science applications. Its molecular structure could be utilized in the design of organic semiconductors, photovoltaic materials, or as a building block for complex molecular architectures .

Agricultural Chemistry

In the field of agricultural chemistry, such heterocyclic compounds could be investigated for their potential use as growth regulators or pesticides. The ability to modify the compound’s structure allows for the optimization of its activity and selectivity towards agricultural pests .

Analytical Chemistry

This compound, due to its unique structure, could serve as a standard or reagent in analytical chemistry. It might be used in chromatography, spectroscopy, or as a reference compound in the quantification of other substances .

Chemical Biology

In chemical biology, the compound’s interaction with biological macromolecules could be studied. It could be used as a probe to understand biological processes at the molecular level or as a tool to manipulate these processes in a controlled manner .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-benzyl-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6/c1-2-22-8-10-23(11-9-22)17-16-12-21-24(18(16)20-14-19-17)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQYTDYBLAFQKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

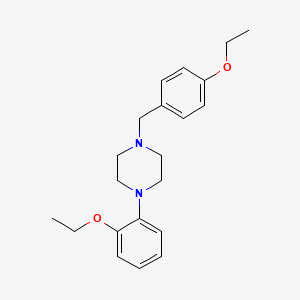

![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)

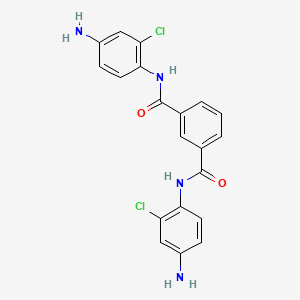

![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)

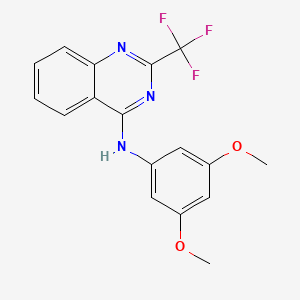

![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)

![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)

![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)

![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)